

Application Notes & Protocols: Utilizing NU6300 for Immunoprecipitation Experiments

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Compound of Interest		
Compound Name:	NU6300	
Cat. No.:	B1191624	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the application of **NU6300** in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. **NU6300** is a versatile small molecule inhibitor with well-characterized covalent interactions with at least two key cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD). By irreversibly binding to its targets, **NU6300** can be used to stabilize or disrupt protein-protein interactions, making it a valuable tool for elucidating cellular signaling pathways. These application notes describe **NU6300**'s mechanism of action and provide comprehensive protocols for its use in IP-based studies to investigate its effects on target protein complexes.

Mechanism of Action of NU6300

NU6300 was first identified as a covalent, irreversible, and ATP-competitive inhibitor of CDK2. [1][2][3] It was the first reported covalent inhibitor for CDK2, illustrating the potential of vinyl sulfones in designing potent and selective kinase inhibitors.[2][4] The covalent bond formation allows for durable inhibition of CDK2 activity, which can be observed through a sustained reduction in the phosphorylation of its downstream targets, such as the retinoblastoma tumor suppressor protein (Rb).[1][2]

More recently, **NU6300** has been identified as a specific inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death.[5][6] **NU6300** covalently binds to cysteine-191 on GSDMD, which blocks its cleavage by inflammatory caspases.[5][6] This inhibition prevents the formation of GSDMD pores in the plasma membrane. Additionally,



NU6300 has been shown to impair the palmitoylation of GSDMD, a crucial step for its membrane localization and oligomerization.[5][6]

Quantitative Data for NU6300 Interactions

The following tables summarize the key quantitative parameters of **NU6300**'s interaction with its primary targets.

Table 1: Kinase Inhibition Profile of NU6300

Target Inhibition Type	IC50	Ki	
------------------------	------	----	--

| CDK2 | Covalent, Irreversible, ATP-Competitive | 0.16 μM | 6 nM |

Data sourced from MedchemExpress, AbMole BioScience, and MedKoo Biosciences.[1][3][7]

Table 2: GSDMD Interaction Profile of NU6300

Target	Binding Site	Interaction Type	Binding Dissociation
			Constant (KD)

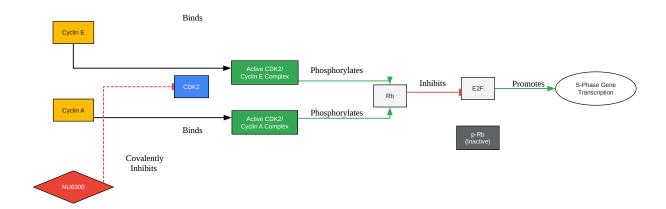
| Gasdermin D (GSDMD) | Cysteine-191 | Covalent | 29.1 µM |

Data sourced from a study published in Science Advances.[5]

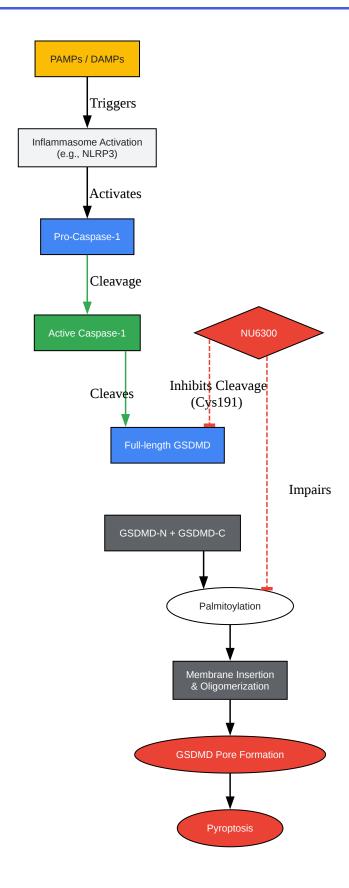
Signaling Pathways Modulated by NU6300

NU6300's dual inhibitory action makes it a tool for studying two distinct and critical cellular pathways: cell cycle progression and inflammatory cell death.

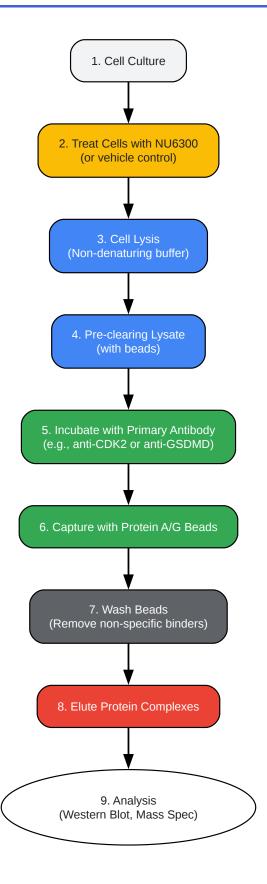












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